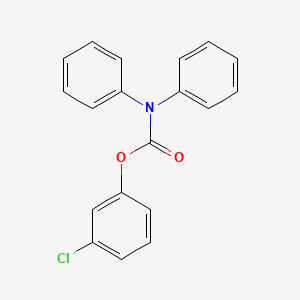

3-chlorophenyl diphenylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chlorophenyl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and two phenyl groups attached to a carbamate moiety

Mecanismo De Acción

Target of Action

It is known that similar compounds act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds act in the CNS rather than directly on skeletal muscle .

Biochemical Pathways

A similar compound, chlorpropham, is known to be degraded by bacillus licheniformis nkc-1 through its initial hydrolysis by cipc hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .

Pharmacokinetics

Similar compounds are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .

Result of Action

Similar compounds are known to block nerve impulses (or pain sensations) that are sent to the brain .

Action Environment

It is known that similar compounds can be used as plant growth regulators and herbicides . They can inhibit p-starch enzyme activity, suppress plant RNA and protein synthesis, interfere with oxidative phosphorylation and photosynthesis, and disrupt cell division . They are also highly selective pre-emergence or early post-emergence herbicides, which can be absorbed by the coleoptile of gramineous weeds, mainly absorbed by the roots of plants, and can also be absorbed by the leaves .

Análisis Bioquímico

Biochemical Properties

The biochemical reactions involving 3-chlorophenyl diphenylcarbamate are primarily facilitated by enzymes such as CIPC hydrolase and 3-chloroaniline (3-CA) dioxygenase . The compound is initially hydrolyzed by CIPC hydrolase to yield 3-chloroaniline as a major metabolic product . The 3-CA dioxygenase then catalyzes the incorporation of molecular oxygen and removes the amino group by deamination, yielding a monochlorinated catechol .

Cellular Effects

The compound’s interactions with enzymes like CIPC hydrolase and 3-CA dioxygenase suggest that it may influence cellular metabolism and enzyme activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes. It is initially hydrolyzed by CIPC hydrolase, and the resulting 3-chloroaniline is further processed by 3-CA dioxygenase . These interactions suggest that the compound may influence enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The compound’s degradation through enzymatic processes suggests that its effects may change over time .

Metabolic Pathways

This compound is involved in metabolic pathways facilitated by enzymes like CIPC hydrolase and 3-CA dioxygenase . These enzymes process the compound into 3-chloroaniline and a monochlorinated catechol, suggesting that it may influence metabolic flux and metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chlorophenyl diphenylcarbamate typically involves the reaction of 3-chlorophenol with diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

3-chlorophenol+diphenylcarbamoyl chloride→3-chlorophenyl diphenylcarbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

3-chlorophenyl diphenylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-chlorophenol and diphenylamine.

Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: 3-chlorophenol and diphenylamine.

Oxidation/Reduction: Various oxidized or reduced phenyl derivatives.

Aplicaciones Científicas De Investigación

3-chlorophenyl diphenylcarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the production of polymers and other materials due to its stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-dichlorophenyl diphenylcarbamate

- 3-chlorophenyl methylcarbamate

- 3-chlorophenyl ethylcarbamate

Comparison

3-chlorophenyl diphenylcarbamate is unique due to the presence of two phenyl groups attached to the carbamate moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Actividad Biológica

3-Chlorophenyl diphenylcarbamate is a compound of significant interest in the field of medicinal chemistry, particularly due to its biological activity as a cholinesterase inhibitor. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound belongs to the class of carbamates, which are known for their ability to inhibit cholinesterases (ChEs), enzymes responsible for the hydrolysis of acetylcholine (ACh). The inhibition of ChEs leads to an accumulation of ACh at synaptic junctions, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and in the treatment of myasthenia gravis.

Mechanism Overview:

- Inhibition Type : Carbamates can exhibit pseudo-irreversible inhibition by forming a stable carbamoyl-serine complex with the active site of ChEs.

- Comparison with Organophosphates : Unlike organophosphates, which bind irreversibly, carbamates allow for regeneration of enzyme activity through hydrolysis, albeit at a slower rate than normal physiological processes.

Cholinesterase Inhibition

Several studies have evaluated the inhibitory effects of this compound on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes key findings regarding its inhibitory potency:

| Compound | Enzyme Type | IC50 (µM) |

|---|---|---|

| This compound | AChE | 38.98 |

| This compound | BChE | 1.60 |

| O-{4-Chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 89.74 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | BChE | 311.0 |

The data indicates that this compound is a potent inhibitor of BChE compared to AChE, suggesting potential therapeutic applications where selective inhibition is desired.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that various derivatives of carbamates exhibit different levels of inhibitory activity against cholinesterases. For instance, studies indicated that certain substitutions on the phenyl rings can enhance lipophilicity and bioavailability, improving their efficacy as inhibitors .

- Clinical Implications : The implications of cholinesterase inhibition are profound in treating conditions like Alzheimer's disease. The ability of this compound to selectively inhibit BChE may offer advantages in modulating cholinergic signaling without excessive side effects associated with broader AChE inhibition .

- Toxicological Studies : Understanding the toxicological profile is crucial, especially given the association between carbamate exposure and acute poisoning cases. Studies have documented symptoms ranging from neurological disturbances to respiratory failure in cases of overdose, emphasizing the need for careful dosing and monitoring in therapeutic settings .

Propiedades

IUPAC Name |

(3-chlorophenyl) N,N-diphenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO2/c20-15-8-7-13-18(14-15)23-19(22)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJHYLDYUULVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.